Cas no 2034443-17-7 (5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine)
![5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine structure](https://ja.kuujia.com/scimg/cas/2034443-17-7x500.png)
5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
-
- インチ: 1S/C12H11ClN2O3S/c13-10-2-1-3-11(6-10)19(16,17)15-5-4-12-9(8-15)7-14-18-12/h1-3,6-7H,4-5,8H2
- InChIKey: CWABFPCJOMZPDG-UHFFFAOYSA-N
- ほほえんだ: C1N(S(C2=CC=CC(Cl)=C2)(=O)=O)CCC2ON=CC1=2
じっけんとくせい
- 密度みつど: 1.474±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 501.3±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.93±0.20(Predicted)
5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-7913-25mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 25mg |
$163.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-30mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-2mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-15mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-40mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6471-7913-10mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-50mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6471-7913-10μmol |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-3mg |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-7913-5μmol |
5-(3-chlorobenzenesulfonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine |
2034443-17-7 | 90%+ | 5μl |
$94.5 | 2023-04-25 |
5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridineに関する追加情報
Introduction to 5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS No. 2034443-17-7)
5-[(3-Chlorophenylsulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, identified by its CAS number 2034443-17-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of both a sulfonyl group and a tetrahydroisoxazole-pyridine scaffold suggests a rich chemical space for biological activity, making it a promising candidate for further investigation.
The compound’s structure consists of a pyridine ring fused with a tetrahydroisoxazole moiety, which is further substituted with a 3-chlorophenylsulfonyl group. This particular arrangement of functional groups has been explored in various drug discovery programs due to its potential to interact with biological targets in multiple ways. The sulfonyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a growing interest in heterocyclic compounds that incorporate both oxygen and nitrogen atoms in their structures. These types of molecules often exhibit favorable pharmacokinetic properties and can interact with a wide range of biological targets. The tetrahydroisoxazolo[4,5-c]pyridine scaffold is one such example that has shown promise in preclinical studies. Its ability to modulate enzyme activity and receptor binding has made it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of 5-[(3-Chlorophenylsulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine) is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have suggested that compounds with similar structures may interfere with the activity of enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various diseases, including cancer and inflammatory disorders. By targeting these enzymes, it may be possible to develop treatments that modulate disease progression.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the sulfonyl group at the 3-chlorophenyl position is particularly critical and must be performed under controlled conditions to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.
In addition to its synthetic challenges, the biological evaluation of 5-[(3-Chlorophenylsulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine) requires rigorous testing to determine its efficacy and safety profile. Preclinical studies have been conducted to assess its interaction with various biological targets and to evaluate its potential as a lead compound for drug development. These studies have provided valuable insights into its mechanism of action and have identified potential therapeutic applications.
The compound’s potential as an anti-inflammatory agent has been particularly noted in recent research. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. By inhibiting key inflammatory pathways, it may be possible to develop treatments that alleviate symptoms and improve patient outcomes. Preliminary studies have shown promising results in animal models, suggesting that further investigation is warranted.
The development of novel therapeutics often involves the optimization of existing scaffolds to improve potency and selectivity. In the case of 5-[(3-Chlorophenylsulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine), modifications can be made to both the sulfonyl group and the tetrahydroisoxazole-pyridine core to fine-tune its biological activity. Such modifications can enhance binding affinity or alter metabolic stability, ultimately leading to more effective drug candidates.
The role of computational chemistry in the design and optimization of this compound cannot be overstated. Advanced computational methods allow researchers to predict the biological activity of molecules before they are synthesized, saving time and resources. These methods also provide insights into how structural changes can influence biological activity, guiding the design of more effective drug candidates.
In conclusion, 5-[(3-Chlorophenylsulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine) (CAS No. 2034443-17-7) is a compound with significant potential in pharmaceutical research. Its unique structure and promising biological activities make it an attractive candidate for further investigation. As research continues in this area,it is likely that new insights will emerge regarding its therapeutic applications,leading to the development of novel treatments for various diseases.
2034443-17-7 (5-[(3-Chlorophenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine) 関連製品
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)
- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)




